molecular formula C22H24ClN3O4 B244030 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B244030
M. Wt: 429.9 g/mol
InChI Key: YSKFCPWHZYMGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). It has been extensively studied for its potential use in treating stress-related disorders, such as anxiety and depression.

Mechanism of Action

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the CRF1 receptor, which is primarily located in the hypothalamus and plays a key role in the stress response. By blocking the CRF1 receptor, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the release of cortisol and other stress hormones, which can help to reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior, as well as reduce the symptoms of depression. It has also been shown to reduce drug-seeking behavior in animals with substance use disorders. In addition, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce visceral hypersensitivity in animal models of IBS.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it is a selective antagonist of the CRF1 receptor, which allows for more precise targeting of the stress response. However, one limitation is that it can be difficult to administer in animal studies, as it is not very water-soluble and must be given via injection.

Future Directions

There are a number of potential future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is in developing more water-soluble formulations of the drug, which would make it easier to administer in animal studies. Another area of interest is in exploring the potential use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs, such as antidepressants or anxiolytics. Finally, there is interest in exploring the potential use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in other stress-related disorders, such as post-traumatic stress disorder (PTSD) and chronic pain.

Synthesis Methods

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 3-chloro-4-nitroaniline with 4-piperidone to form 3-chloro-4-(4-piperidinyl)aniline. This intermediate is then reacted with 4-bromobenzaldehyde to form 3-chloro-4-(4-bromobenzyl)piperidine. The final step involves the reaction of this intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in treating stress-related disorders, such as anxiety and depression. It has also been studied for its potential use in treating addiction, as stress is a major trigger for relapse in individuals with substance use disorders. In addition, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in treating irritable bowel syndrome (IBS), as CRF1 has been implicated in the pathophysiology of IBS.

properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H24ClN3O4/c1-2-21(27)26-9-7-25(8-10-26)18-5-4-16(14-17(18)23)24-22(28)15-3-6-19-20(13-15)30-12-11-29-19/h3-6,13-14H,2,7-12H2,1H3,(H,24,28)

InChI Key

YSKFCPWHZYMGTO-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.